![molecular formula C19H16ClN3O B1663060 N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide CAS No. 269390-69-4](/img/structure/B1663060.png)
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Overview
Description
Chemical Structure and Properties N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (Molecular Formula: C₁₉H₁₆ClN₃O; Molecular Weight: 337.803 g/mol) is a benzamide derivative featuring a 4-chlorophenyl group and a pyridin-4-ylmethylamino substituent . Its IUPAC name reflects the positioning of these functional groups, which are critical for its bioactivity. The compound has been identified as a potent inhibitor of kinase enzymes, including KDR (VEGFR2), Flt-1 (VEGFR1), and c-Kit, with IC₅₀ values of 20 nM, 180 nM, and 240 nM, respectively .
Mechanistic Insights The compound’s inhibitory activity stems from its ability to bind to kinase domains, disrupting signaling pathways involved in angiogenesis and inflammation. Molecular docking studies using AutoDock Vina (a high-accuracy docking tool) have highlighted its strong binding affinity for targets like NOS3 (endothelial nitric oxide synthase), with a docking score of -11.044 kcal/mol, outperforming reference compounds such as aspirin (-5.262 kcal/mol) and indomethacin (-7.451 kcal/mol) .
Preparation Methods
The synthesis of VEGFR Tyrosine Kinase Inhibitor II involves several steps. One common method includes the condensation of 4-chloroaniline with 4-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with 2-chlorobenzoyl chloride to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
VEGFR Tyrosine Kinase Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a chemical compound with diverse applications, primarily centered around its biological activities .
Chemical Information
Names and Identifiers:
- IUPAC Name: N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide
- Synonyms: VEGFR Tyrosine Kinase Inhibitor II, VEGFR-IN-1, VEGF Receptor Tyrosine Kinase Inhibitor II
- Molecular Formula: C19H16ClN3O
- Molecular Weight: 337.8 g/mol
- InChI: InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)
- InChIKey: GGPZCOONYBPZEW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3
- DrugBank Accession Number: DB07288
- CAS number: Not Available
Physicochemical Properties:
Biological Applications
This compound functions primarily as an inhibitor . It interacts with various biological targets, which leads to its applications in scientific research .
VEGFR Inhibition:
- This compound is recognized as a VEGF receptor tyrosine kinase inhibitor II . It has been studied in complex with VEGFR1 .
Chemical-Target Interactions:
Potential Therapeutic Use:
Mechanism of Action
VEGFR Tyrosine Kinase Inhibitor II exerts its effects by binding to the ATP-binding site of the tyrosine kinase domain of VEGFR. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins involved in angiogenesis . The inhibition of VEGFR signaling pathways leads to reduced blood vessel formation, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide Derivatives
N-(3-Chlorophenyl)naphthylcarboxamide
- Structure : Features a meta-chlorophenyl group and a naphthylcarboxamide backbone.
- Activity: Exhibits moderate binding to NOS3 (docking score: -7.236 kcal/mol) and NOS2 (-8.85 kcal/mol) .
- Key Difference : The para-chlorophenyl configuration in the target compound enhances binding specificity compared to the meta-substituted analog.
2-({2-[(3-Hydroxyphenyl)Amino]Pyrimidin-4-Yl}Amino)Benzamide
- Structure : Contains a pyrimidine ring and a 3-hydroxyphenyl group.
- Activity: Targets kinases but lacks the pyridin-4-ylmethylamino group, leading to distinct interaction profiles (e.g., different DrugBank protein targets) .
4,6-Diphenylpyrimidine-Substituted Benzamides (Compounds 4–6)
- Structural Features : Include bulky substituents like 4-nitrophenyl (Compound 4) and bis(4-chlorophenyl)pyrimidine (Compound 5) .
- Functional Activity: These derivatives are tested for antioxidant and antimicrobial effects, unlike the kinase-focused target compound .
Chlorophenyl-Containing Kinase Inhibitors
N-(4-Chloro-phenyl)-4-(6-Methyl-4-Trifluoromethyl-Pyridin-2-yl)-Benzamide
- Structure : Includes a trifluoromethyl group and a methyl-substituted pyridine ring .
- Key Differences: The trifluoromethyl group enhances metabolic stability but increases molecular weight (390.79 g/mol). Lacks the pyridin-4-ylmethylamino linker, altering kinase selectivity .
5-Chloro-N-(4-Chlorophenyl)-2-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzamide
- Structure : Contains three chlorine atoms and a sulfonyl group .
- Activity : The sulfonyl group may improve solubility but could reduce membrane permeability compared to the target compound’s pyridine moiety .
Benchmarking Against Reference Compounds
Biological Activity
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, based on diverse research findings and studies.
- Molecular Formula : CHClNO
- Molecular Weight : 337.803 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide
- DrugBank ID : DB07288
The compound belongs to the class of benzanilides and has been identified as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, which plays a crucial role in angiogenesis and tumor growth.
This compound exhibits its biological activity primarily through the inhibition of VEGFR signaling pathways. The compound binds to the ATP-binding site of VEGFR, leading to the inhibition of downstream signaling cascades that promote angiogenesis and tumor proliferation. This mechanism has been elucidated through various studies, including crystal structure analyses that demonstrate the binding interactions with VEGFR1 .
Antitumor Activity
Research indicates that this compound has significant antitumor effects. A study reported that derivatives of benzamide compounds, including those similar to this compound, exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers .
Case Studies
-
In Vitro Studies :
- A study demonstrated that compounds similar to this compound showed IC values indicating effective inhibition against several cancer cell lines, including HepG2 and HeLa cells .
- The compound's ability to induce apoptosis and cell cycle arrest in tumor cells was highlighted in xenograft model studies, showing tumor growth inhibition rates exceeding 48% compared to standard treatments .
- Crystal Structure Analysis :
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9124)
- Blood-Brain Barrier Penetration : High probability (0.9802)
However, toxicity assessments indicate potential Ames test toxicity with a moderate carcinogenicity risk . Further studies are necessary to evaluate long-term effects and safety profiles.
Comparative Analysis with Other Compounds
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves three stages: (i) preparation of the pyridine derivative via chlorination and functionalization, (ii) coupling with a benzyl halide under basic conditions, and (iii) amidation using 4-chlorobenzoyl chloride. Critical parameters include temperature control (60–80°C for amidation) and solvent selection (e.g., THF or DMF for coupling). Catalytic bases like triethylamine improve reaction efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on NMR (¹H/¹³C for functional groups), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS (molecular ion peak at m/z ~429.9). Single-crystal X-ray diffraction is used for absolute configuration determination, as demonstrated for analogous benzamide derivatives .
Q. What are the primary biochemical targets hypothesized for this compound?
Similar benzamide derivatives target bacterial phosphopantetheinyl transferases (PPTases) , enzymes critical for fatty acid and polyketide biosynthesis. Competitive inhibition assays using fluorogenic substrates (e.g., acetyl-CoA analogs) are recommended to validate target engagement .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to PPTases. Key interactions include hydrogen bonding between the pyridine nitrogen and Arg-124 residues and hydrophobic contacts with the chlorophenyl group. Pharmacophore models highlight the importance of the trifluoromethyl group for metabolic stability .
Q. What experimental strategies resolve contradictions in observed vs. predicted solubility profiles?
Discrepancies between computational (e.g., LogP ~3.2) and experimental solubility (e.g., <0.1 mg/mL in PBS) may arise from polymorphic forms. Techniques to address this include:
- DSC/TGA to identify stable crystalline phases.
- Hansen solubility parameters to select co-solvents (e.g., PEG-400).
- Salt screening with counterions like sodium acetate .
Q. How do structural modifications (e.g., halogen substitution) impact antibacterial efficacy?
Systematic SAR studies reveal:
- Chlorine at the 4-position enhances membrane permeability (logD increased by 0.5 vs. unsubstituted analogs).
- Pyridin-4-ylmethyl group improves target selectivity (IC₅₀ reduced 2-fold vs. pyridin-3-yl analogs).
- Replacement of the benzamide with sulfonamide reduces potency (ΔIC₅₀ = 8 μM), emphasizing the amide’s role in H-bonding .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (e.g., 15% degradation at pH 2 after 24 hours).
- Plasma stability assays : Incubate with rat plasma; quantify parent compound loss using LC-MS/MS .
Q. Methodological Considerations
Q. How should crystallization conditions be optimized for X-ray-quality crystals?
Use vapor diffusion with solvents like ethanol/water (7:3 v/v) and slow cooling (0.5°C/min). Additives (e.g., 5% DMSO) reduce aggregation. For recalcitrant compounds, microseeding with crushed crystals improves nucleation .
Q. What statistical approaches are recommended for dose-response data analysis?
Fit IC₅₀/EC₅₀ values using nonlinear regression (four-parameter Hill equation) in GraphPad Prism. Assess significance via ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for robustness .
Q. How can machine learning enhance reaction yield prediction for scaled-up synthesis?
Train random forest models on historical data (e.g., solvent polarity, catalyst loading) to predict yields. Key features include reaction temperature (≥70°C improves amidation) and stoichiometric ratios (1.2:1 benzyl halide:pyridine optimal) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZCOONYBPZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430900 | |
Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269390-69-4 | |
Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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